![molecular formula C7H11N B12950114 Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
Tricyclo[2.2.1.02,6]heptan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[2.2.1.02,6]heptan-1-amine is a unique chemical compound characterized by its tricyclic structure. This compound is known for its rigid and strained ring system, which makes it an interesting subject of study in organic chemistry. The compound’s structure consists of three interconnected rings, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.02,6]heptan-1-amine typically involves the use of norbornane derivatives as starting materials. One common method includes the reduction of norbornanone followed by amination. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent treatment with ammonia or amine sources under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes and the use of high-pressure reactors to ensure efficient conversion of starting materials to the desired product. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Tricyclo[2.2.1.02,6]heptan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further simplify the structure, often leading to the formation of simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of simpler amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Tricyclo[2.2.1.02,6]heptan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-amine involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Norbornane: A simpler bicyclic compound with similar ring strain.
Norbornene: Contains a double bond, making it more reactive in certain types of reactions.
Norbornadiene: Features two double bonds, increasing its reactivity and potential for polymerization.
Uniqueness
Tricyclo[2.2.1.02,6]heptan-1-amine stands out due to its tricyclic structure, which imparts unique chemical properties and reactivity. Its rigid and strained ring system makes it a valuable compound for studying ring strain and its effects on chemical reactivity.
特性
分子式 |
C7H11N |
|---|---|
分子量 |
109.17 g/mol |
IUPAC名 |
tricyclo[2.2.1.02,6]heptan-1-amine |
InChI |
InChI=1S/C7H11N/c8-7-3-4-1-5(7)6(7)2-4/h4-6H,1-3,8H2 |
InChIキー |
JNOGBMZKHFAAPC-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3C1C3(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
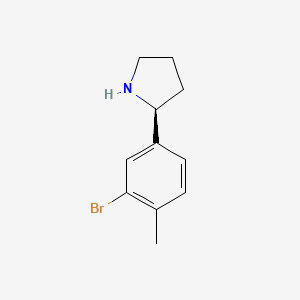

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)

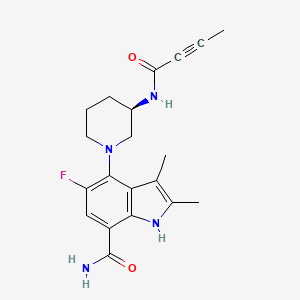
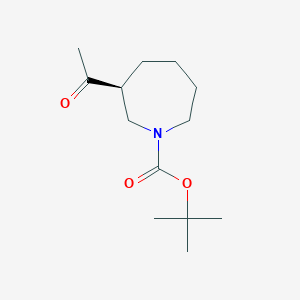
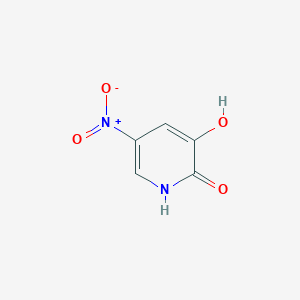
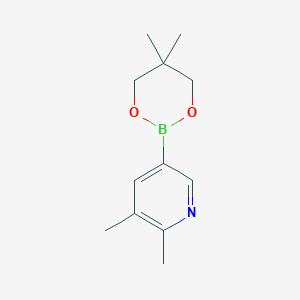

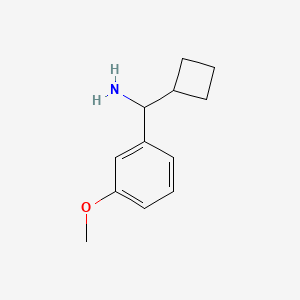

![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
